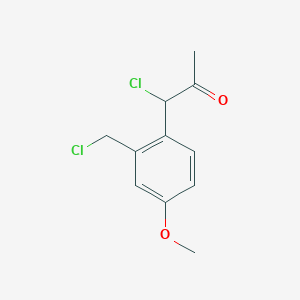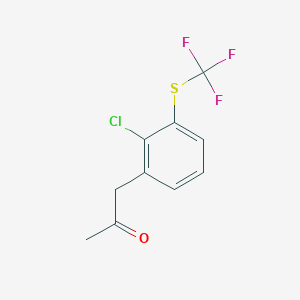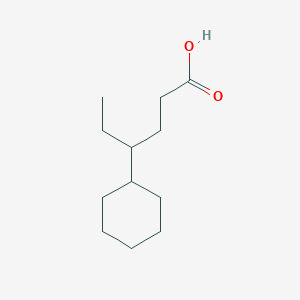
4-Cyclohexylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexylhexanoic acid is an organic compound with the molecular formula C12H22O2 It is a carboxylic acid derivative characterized by a cyclohexyl group attached to a hexanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Cyclohexylhexanoic acid can be synthesized through several methods. One common approach involves the Grignard reaction, where cyclohexylmagnesium bromide reacts with hexanoic acid chloride to form the desired product. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, this compound can be produced via catalytic hydrogenation of cyclohexyl acetate, derived from the esterification of cyclohexene with acetic acid. This method utilizes Zn-promoted Cu/Al2O3 catalysts to achieve high selectivity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclohexylhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexylhexanoic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products:
Oxidation: Cyclohexylhexanoic acid derivatives.
Reduction: Cyclohexylhexanol.
Substitution: Cyclohexylhexanoic acid esters and amides.
Applications De Recherche Scientifique
4-Cyclohexylhexanoic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various organic compounds and polymers.
Biology: It is used in studies related to lipid metabolism and membrane structure.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to fatty acids.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Cyclohexylhexanoic acid involves its interaction with cellular membranes and enzymes. Its cyclohexyl group imparts hydrophobic properties, allowing it to integrate into lipid bilayers and affect membrane fluidity. Additionally, it can interact with specific enzymes involved in fatty acid metabolism, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Cyclohexane: A simple cycloalkane with similar structural features but lacks the carboxylic acid group.
Hexanoic Acid: A straight-chain carboxylic acid without the cyclohexyl group.
Cyclohexyl Acetate: An ester derivative with a similar cyclohexyl group but different functional properties.
Uniqueness: 4-Cyclohexylhexanoic acid is unique due to its combination of a cyclohexyl group and a hexanoic acid chain, providing distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
6293-41-0 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
4-cyclohexylhexanoic acid |
InChI |
InChI=1S/C12H22O2/c1-2-10(8-9-12(13)14)11-6-4-3-5-7-11/h10-11H,2-9H2,1H3,(H,13,14) |
Clé InChI |
YBPBWSMRTHCKFS-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCC(=O)O)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


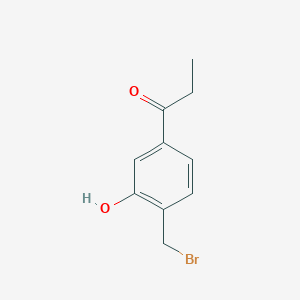
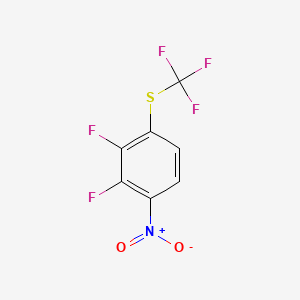

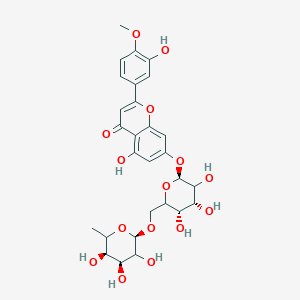
![2-[2-(4-Amino-3-methylphenyl)ethylamino]ethyl sulfate](/img/structure/B14057768.png)
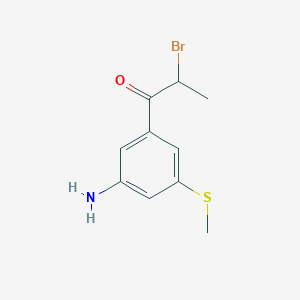
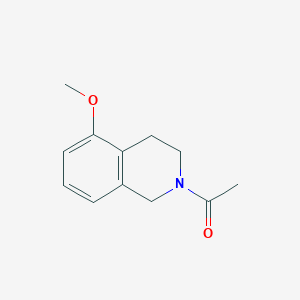
![Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B14057784.png)


![3-(Iodomethyl)hexahydrofuro[2,3-b]furan](/img/structure/B14057800.png)
![(1R,4r)-methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate](/img/structure/B14057804.png)
